molecular formula C15H12FN3 B10905909 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline

5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline

Cat. No.: B10905909
M. Wt: 253.27 g/mol
InChI Key: HMOKSSOGHUISNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline is an organic compound that features a fluorine atom, a phenyl group, and a pyrazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Pyrazole to Aniline: The synthesized pyrazole is then coupled with 5-fluoro-2-nitroaniline through a nucleophilic aromatic substitution reaction. This step often requires a catalyst such as palladium and a base like potassium carbonate.

    Reduction of the Nitro Group: The nitro group in the intermediate product is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole ring and the aniline moiety makes it a candidate for the development of drugs targeting various biological pathways, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties imparted by the fluorine atom and the aromatic rings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline in biological systems involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

5-fluoro-2-(3-phenylpyrazol-1-yl)aniline

InChI

InChI=1S/C15H12FN3/c16-12-6-7-15(13(17)10-12)19-9-8-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2

InChI Key

HMOKSSOGHUISNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.